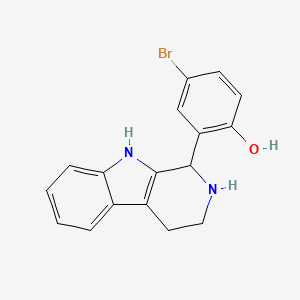
4-bromo-2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Schiff base compounds, similar to 4-Bromo-2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, are synthesized through condensation reactions between aldehydes or ketones with primary amines. For instance, the synthesis of a related Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine. This compound was characterized using elemental analyses, 1H-NMR spectroscopy, and X-ray single-crystal diffraction, highlighting the typical analytical techniques employed in confirming the structures of such compounds (Khalaji et al., 2017).
Molecular Structure Analysis
The molecular structure of Schiff base compounds, including those similar to 4-Bromo-2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, is typically elucidated using X-ray crystallography. For example, the related Schiff base compound mentioned previously crystallizes in the monoclinic system, with specific cell dimensions and molecular geometry that were further compared and validated through density functional theory (DFT) calculations (Khalaji et al., 2017).
Chemical Reactions and Properties
Schiff base compounds can participate in various chemical reactions due to the reactivity of the imine group. They are known to undergo hydrogenation, hydrolysis, and addition reactions, among others. The intramolecular hydrogen bond observed in some Schiff bases, such as 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, contributes to the stability of the molecule and influences its reactivity (Khalaji et al., 2017).
Physical Properties Analysis
The physical properties of Schiff base compounds and bromophenols, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of bromine atoms and intramolecular hydrogen bonds can significantly affect these properties. X-ray diffraction analysis provides insights into the crystalline structure, as seen in the studies of related compounds (Khalaji et al., 2017).
properties
IUPAC Name |
4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-10-5-6-15(21)13(9-10)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17/h1-6,9,16,19-21H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJJSRTYYNMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5655442.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)
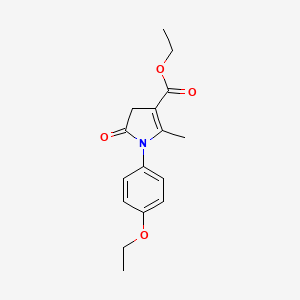
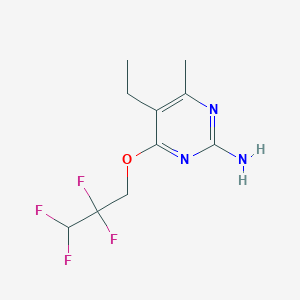
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)
![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
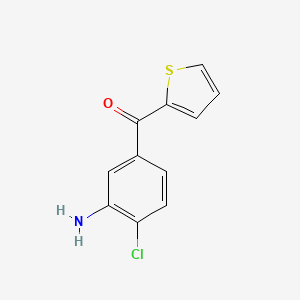
![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)
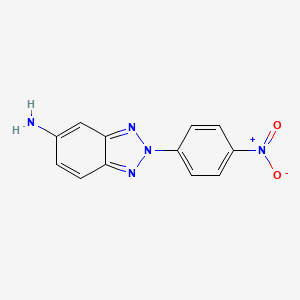
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)